molecular formula C26H19N3O3S B14089564 2-[6-(Propan-2-yl)-1,3-benzothiazol-2-yl]-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-[6-(Propan-2-yl)-1,3-benzothiazol-2-yl]-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14089564
M. Wt: 453.5 g/mol
InChI Key: VCOWWZCOSIQFRK-UHFFFAOYSA-N
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Description

2-[6-(Propan-2-yl)-1,3-benzothiazol-2-yl]-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings

Preparation Methods

The synthesis of 2-[6-(Propan-2-yl)-1,3-benzothiazol-2-yl]-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the benzothiazole and pyridine derivatives, followed by their coupling under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application and scale of production .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

2-[6-(Propan-2-yl)-1,3-benzothiazol-2-yl]-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[6-(Propan-2-yl)-1,3-benzothiazol-2-yl]-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. It may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

When compared to other similar compounds, 2-[6-(Propan-2-yl)-1,3-benzothiazol-2-yl]-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione stands out due to its unique structural features and potential applications. Similar compounds include:

Properties

Molecular Formula

C26H19N3O3S

Molecular Weight

453.5 g/mol

IUPAC Name

2-(6-propan-2-yl-1,3-benzothiazol-2-yl)-1-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H19N3O3S/c1-14(2)15-10-11-17-20(13-15)33-26(28-17)29-22(18-8-5-6-12-27-18)21-23(30)16-7-3-4-9-19(16)32-24(21)25(29)31/h3-14,22H,1-2H3

InChI Key

VCOWWZCOSIQFRK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N=C(S2)N3C(C4=C(C3=O)OC5=CC=CC=C5C4=O)C6=CC=CC=N6

Origin of Product

United States

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